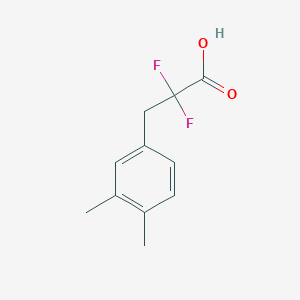

3-(3,4-Dimethylphenyl)-2,2-difluoropropanoic acid

CAS No.:

Cat. No.: VC20387869

Molecular Formula: C11H12F2O2

Molecular Weight: 214.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12F2O2 |

|---|---|

| Molecular Weight | 214.21 g/mol |

| IUPAC Name | 3-(3,4-dimethylphenyl)-2,2-difluoropropanoic acid |

| Standard InChI | InChI=1S/C11H12F2O2/c1-7-3-4-9(5-8(7)2)6-11(12,13)10(14)15/h3-5H,6H2,1-2H3,(H,14,15) |

| Standard InChI Key | FQNYEWMYRHGBSB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)CC(C(=O)O)(F)F)C |

Introduction

1. Introduction to 3-(3,4-Dimethylphenyl)-2,2-difluoropropanoic Acid

3-(3,4-Dimethylphenyl)-2,2-difluoropropanoic acid is an aromatic carboxylic acid derivative featuring a phenyl ring substituted with two methyl groups at the 3- and 4-positions and a propanoic acid moiety containing two fluorine atoms at the alpha carbon. Such compounds are of interest in medicinal chemistry, agrochemicals, and material sciences due to their unique physicochemical properties imparted by the fluorine atoms.

2. Structural Features

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 214.21 g/mol |

| Functional Groups | Aromatic ring, carboxylic acid (), difluoromethylene group () |

| Substituents | Methyl groups at positions 3 and 4 of the phenyl ring |

The presence of fluorine atoms significantly alters the compound's electronic properties, making it more lipophilic and resistant to metabolic degradation.

3. Synthesis Pathways

The synthesis of 3-(3,4-Dimethylphenyl)-2,2-difluoropropanoic acid would typically involve:

-

Starting Material Selection:

-

A suitable precursor such as 3,4-dimethylbenzaldehyde or 3,4-dimethyltoluene.

-

-

Introduction of Fluorine Atoms:

-

Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

-

-

Carboxylation:

-

The carboxylic acid group can be introduced via Grignard reactions or oxidation of an intermediate alcohol.

-

4. Applications and Relevance

-

Pharmaceutical Research:

-

Fluorinated aromatic acids are often investigated for their potential as enzyme inhibitors or receptor modulators due to enhanced binding affinity and metabolic stability.

-

-

Agrochemical Development:

-

Compounds with similar structures are used in herbicides or fungicides because fluorine enhances bioactivity.

-

-

Material Science:

-

The unique electronic properties of fluorinated compounds make them useful in polymer chemistry and advanced materials.

-

6. Analytical Characterization

To confirm the structure and purity of this compound:

-

NMR Spectroscopy:

-

-NMR: Signals for aromatic protons and methyl groups.

-

-NMR: Peaks for carboxyl carbon and difluoromethylene carbon.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak at .

-

-

Infrared Spectroscopy (IR):

-

Strong absorption around for the carboxylic acid group.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume